A Technical Guide to Tert-butyl 2-carbamothioylacetate for Advanced Research
A Technical Guide to Tert-butyl 2-carbamothioylacetate for Advanced Research
Abstract
This technical guide provides an in-depth exploration of tert-butyl 2-carbamothioylacetate, a bifunctional molecule featuring both a thioamide and a tert-butyl ester. While direct experimental data for this specific compound is sparse, this document consolidates its identity, proposes a robust synthetic pathway, and presents a comprehensive analysis of its predicted spectral data (NMR, IR, MS) based on established chemical principles and analogous structures. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering foundational knowledge and practical insights into the potential applications of this and related β-ketothioamide compounds as versatile synthetic building blocks.
Introduction: The Versatility of β-Ketothioamides
Tert-butyl 2-carbamothioylacetate belongs to the β-ketothioamide (KTA) class of compounds. These molecules are distinguished by the presence of a thioamide group beta to a carbonyl group, creating a unique convergence of reactive sites. The thioamide moiety, an isostere of the amide bond, has garnered significant attention in drug design for its ability to modulate physicochemical properties such as lipophilicity and metabolic stability, potentially improving membrane permeability and pharmacokinetic profiles[1][2]. Thioamide-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects[1][2].
KTAs, specifically, are highly valuable precursors for synthesizing a diverse range of heterocyclic compounds, which form the backbone of many pharmaceutical agents[2]. The presence of nucleophilic sulfur and nitrogen atoms, combined with the electrophilic carbonyl carbon and acidic α-protons, makes them ideal substrates for cyclization, cycloaddition, and domino reactions. This guide focuses on tert-butyl 2-carbamothioylacetate as a representative KTA, providing the core technical data required for its synthesis, identification, and utilization in advanced research applications.
Physicochemical Properties and Identification
Precise identification is the cornerstone of any chemical research. The following tables summarize the key identifiers and predicted properties for tert-butyl 2-carbamothioylacetate.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | tert-butyl 3-amino-3-thioxopropanoate | [3][4] |
| CAS Number | 690-76-6 | [4] |
| Molecular Formula | C₇H₁₃NO₂S | [3] |
| Molecular Weight | 175.25 g/mol | [3] |
| Monoisotopic Mass | 175.0667 Da | [3] |
| SMILES | CC(C)(C)OC(=O)CC(=S)N | [3] |
| InChIKey | MRXPDEOWDKBHHK-UHFFFAOYSA-N | [3] |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| XlogP | 0.7 | [3] |
| Hydrogen Bond Donors | 1 (from -NH₂) | PubChem Prediction |
| Hydrogen Bond Acceptors | 3 (from C=O, C=S) | PubChem Prediction |
| Rotatable Bond Count | 3 | PubChem Prediction |
Synthesis and Mechanistic Insights
A highly plausible route is a variation of the Claisen condensation, reacting the enolate of tert-butyl acetate with a thioacylating agent.
Proposed Synthetic Protocol
This protocol is based on general procedures for the synthesis of β-keto esters and thioamides[5].
Reaction: tert-Butyl acetate + Thioacylating Agent → tert-Butyl 2-carbamothioylacetate
Step-by-Step Methodology:
-
Enolate Formation: Dissolve tert-butyl acetate (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise while maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate.
-
Thioacylation: In a separate flask, prepare a solution of a suitable thioacylating agent, such as O-phenyl chlorothioformate, in anhydrous THF.
-
Slowly add the thioacylating agent to the enolate solution at -78 °C. Allow the reaction to stir for several hours, gradually warming to room temperature.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired tert-butyl 2-carbamothioylacetate.
Experimental Rationale & Causality
-
Choice of Base (LDA): LDA is a strong, sterically hindered base, which favors the kinetic deprotonation of the ester to form the enolate without competing nucleophilic attack at the ester carbonyl.
-
Low Temperature (-78 °C): The reaction is conducted at low temperatures to prevent side reactions, such as self-condensation of the ester, and to ensure controlled formation of the desired kinetic enolate.
-
Anhydrous Conditions: All reagents and solvents must be strictly anhydrous as the lithium enolate is highly basic and will be quenched by protic species like water.
Synthetic Workflow Diagram
Caption: Proposed workflow for the synthesis of tert-butyl 2-carbamothioylacetate.
Spectral Data and Structural Elucidation (Predicted)
No experimental spectra for tert-butyl 2-carbamothioylacetate are publicly available. The following data are predicted based on established principles and spectral data from analogous compounds containing tert-butyl esters and thioamides. These predictions serve as a robust guide for researchers to confirm the identity of the synthesized compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the tert-butyl group and the methylene protons.
Table 3: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 1.45 | Singlet (s) | 9H | -C(CH ₃)₃ | The nine protons of the tert-butyl group are chemically equivalent and show a characteristic singlet signal in the upfield region[6]. |
| ~ 3.60 | Singlet (s) | 2H | -C(=O)CH ₂C(=S)- | The methylene protons are adjacent to both a carbonyl and a thiocarbonyl group, which deshields them, shifting the signal downfield. |
| ~ 7.5 - 9.0 | Broad Singlet (br s) | 2H | -NH ₂ | Amide/thioamide protons are often broad due to quadrupole broadening and exchange with trace water. The exact shift is highly dependent on concentration and solvent. |
¹³C NMR Spectroscopy
The carbon spectrum will confirm the presence of all seven unique carbon atoms in the molecule.
Table 4: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~ 28.0 | -C(C H₃)₃ | The methyl carbons of the tert-butyl group are highly shielded and appear far upfield[7]. |
| ~ 50.0 | -C(=O)C H₂C(=S)- | The methylene carbon is shifted downfield due to its position between two electron-withdrawing groups. |
| ~ 82.0 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom[7]. |
| ~ 170.0 | -C (=O)CH₂- | The ester carbonyl carbon appears in the typical downfield region for esters[7]. |
| ~ 205.0 | -CH₂C (=S)N- | The thiocarbonyl (C=S) carbon is significantly deshielded compared to a standard carbonyl (C=O) carbon and appears at a very low field[7]. |
Infrared (IR) Spectroscopy
The IR spectrum is critical for identifying the key functional groups: the ester and the primary thioamide.
Table 5: Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| 3300 - 3100 | N-H Stretch | Primary Thioamide (-NH₂) | Primary amides and thioamides show two bands in this region corresponding to symmetric and asymmetric stretching[8][9]. |
| ~ 2980 | C-H Stretch | Alkyl (tert-butyl & CH₂) | Standard aliphatic C-H stretching. |
| ~ 1730 | C=O Stretch | tert-Butyl Ester | The ester carbonyl stretch is typically strong and appears in this region[10]. |
| ~ 1620 | N-H Bend | Primary Thioamide (-NH₂) | The scissoring vibration of the primary amine group[9]. |
| 1400 - 1200 | C-N Stretch & C=S Stretch | Thioamide | Thioamide bands are complex and coupled. A strong band in this region is characteristic of the C-N and C=S vibrations (often called the "thioamide B band")[8]. |
| ~ 1150 | C-O Stretch | tert-Butyl Ester | A strong, characteristic C-O single bond stretch from the ester group[10]. |
Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry would likely lead to characteristic fragmentation patterns.
Table 6: Predicted Key Mass Spectrometry Fragments (EI)
| m/z Value | Proposed Fragment | Rationale |
| 175 | [M]⁺ | Molecular ion peak. |
| 119 | [M - C₄H₈]⁺ | Loss of isobutylene via McLafferty-type rearrangement from the tert-butyl ester, a very common fragmentation pathway for this group[11][12]. |
| 102 | [M - C₄H₉O]⁺ | Loss of the tert-butoxy radical. |
| 76 | [CH₂=C=S]⁺ | Fragment corresponding to thio-ketene. |
| 57 | [C₄H₉]⁺ | The tert-butyl cation, often a very stable and prominent peak in the mass spectra of tert-butyl containing compounds[12]. |
Applications in Drug Discovery and Synthesis
Tert-butyl 2-carbamothioylacetate serves as a powerful scaffold for building more complex molecules, particularly sulfur- and nitrogen-containing heterocycles that are prevalent in pharmaceuticals.
-
Heterocycle Synthesis: As a β-ketothioamide, it is an ideal precursor for synthesizing thiazoles, thiophenes, and pyrimidines[1]. For example, reaction with an α-haloketone (Hantzsch synthesis variant) would lead to a highly substituted thiazole ring.
-
Bioisosteric Replacement: The thioamide group can be used as a bioisostere for an amide to improve a drug candidate's properties. Synthesizing peptide analogues where an amide bond is replaced by a thioamide can increase resistance to enzymatic degradation by proteases[2].
-
Prodrug Strategies: Thioamides can be part of a prodrug strategy. For instance, the thioamide in ethionamide is activated by a mycobacterial enzyme, making it a key anti-tubercular agent[1][2]. Similar strategies could be envisioned for derivatives of tert-butyl 2-carbamothioylacetate.
Potential Synthetic Application Workflow
Caption: A potential pathway for synthesizing a thiazole derivative.
Conclusion
Tert-butyl 2-carbamothioylacetate represents a molecule of significant synthetic potential, bridging the utility of tert-butyl esters with the unique chemical reactivity of thioamides. While it remains a sparsely characterized compound in public literature, this guide provides a comprehensive, predictive framework for its identification and a logical protocol for its synthesis. By leveraging the principles of β-ketothioamide chemistry, researchers can confidently utilize this and similar structures as versatile building blocks for the discovery and development of novel heterocyclic compounds and potential therapeutic agents. The data and protocols presented herein serve as a foundational resource to stimulate and support further investigation into this promising area of chemical science.
References
-
β-KETOTHIOAMIDES: VERSATILE PRECURSORS TOWARDS IMPORTANT HETEROCYCLIC FRAMEWORKS. (n.d.). Retrieved January 17, 2026, from [Link]
- Li, X., et al. (2025). Lipase-Catalyzed Cyclization of β-Ketothioamides with β-Nitrostyrene for the Synthesis of Tetrasubstituted Dihydrothiophenes. Molecules.
-
PubChem. (n.d.). tert-Butyl 2-carbamothioylacetate. Retrieved January 17, 2026, from [Link]
- Wang, L., et al. (2021). β-Ketothioamides: efficient reagents in the synthesis of heterocycles. Organic & Biomolecular Chemistry.
- Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica.
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved January 17, 2026, from [Link]
- Almendro, N., et al. (2018). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR.
-
University of California, Los Angeles. (n.d.). Infrared Spectroscopy. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 17, 2026, from [Link]
- Kuck, D., & Grützmacher, H. F. (1979). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Organic Mass Spectrometry.
-
Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved January 17, 2026, from [Link]
-
Bake, B. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved January 17, 2026, from [Link]
Sources
- 1. Lipase-Catalyzed Cyclization of β-Ketothioamides with β-Nitrostyrene for the Synthesis of Tetrasubstituted Dihydrothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Ketothioamides: efficient reagents in the synthesis of heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. PubChemLite - Tert-butyl 2-carbamothioylacetate (C7H13NO2S) [pubchemlite.lcsb.uni.lu]
- 4. tert-Butyl 3-amino-3-thioxopropanoate | CymitQuimica [cymitquimica.com]
- 5. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 6. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scispace.com [scispace.com]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
